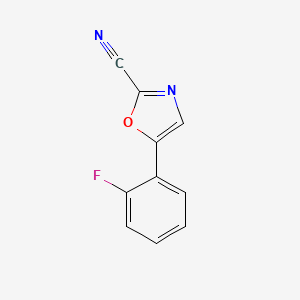
5-(2-Fluorophenyl)oxazole-2-carbonitrile
Vue d'ensemble
Description
5-(2-Fluorophenyl)oxazole-2-carbonitrile is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol. It is a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C10H5FN2O. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. Attached to this ring is a 2-fluorophenyl group and a carbonitrile group .
Applications De Recherche Scientifique
Anticancer Potential
Synthesis and Anticancer Evaluation of Oxazole Derivatives A study led by Kachaeva et al. (2018) synthesized a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, evaluating their anticancer properties against 60 cancer cell lines. The compounds showed promising growth inhibitory and cytostatic activities, particularly against leukemia, renal, and breast cancer cell lines, suggesting a potential role in developing new anticancer drugs (Kachaeva et al., 2018).
Fluorescent Probes in Biological Research
Development of Fluorescent Solvatochromic Dyes Research by Diwu et al. (1997) introduced 2,5-diphenyloxazoles with specific substituents, serving as fluorescent solvatochromic dyes. These compounds exhibit strong, solvent-dependent fluorescence, ideal for creating highly sensitive fluorescent molecular probes. Such probes can be utilized to study various biological processes and events, highlighting the versatility of oxazole derivatives in biological research (Diwu et al., 1997).
Chemical Properties and Reactions
Synthesis and Reactivity of Oxazole Derivatives Chumachenko et al. (2014) reported on synthesizing 5-alkylamino-1,3-oxazole-4-carbonitriles, exploring the reactivity of these compounds with various reagents. The study provides insights into the chemical properties and potential applications of these derivatives in further synthetic endeavors (Chumachenko et al., 2014).
Progesterone Receptor Modulators
Design and Synthesis of Progesterone Receptor Modulators A study by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole derivatives as progesterone receptor modulators, highlighting the structural changes affecting the compounds' agonist or antagonist properties. These findings have implications in female healthcare, including contraception and treatment for various conditions (Fensome et al., 2008).
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWBLGIZKCTUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



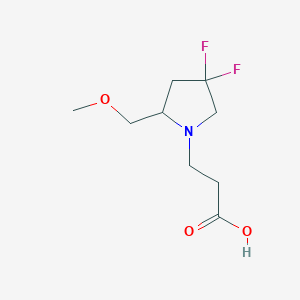

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)
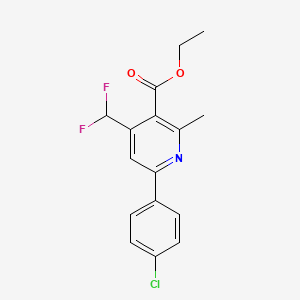

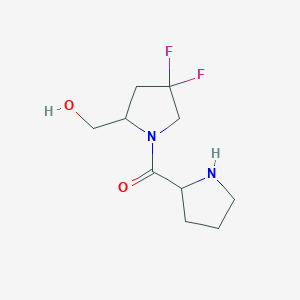

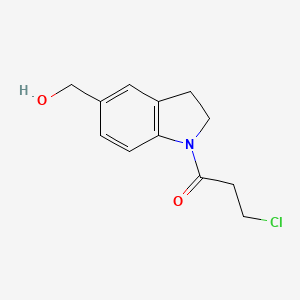


![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)